1-(6-bromo-1H-indazol-3-yl)ethanone
Overview
Description
1-(6-Bromo-1H-indazol-3-yl)ethanone is a synthetic organic compound with the molecular formula C(_9)H(_7)BrN(_2)O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-1H-indazol-3-yl)ethanone can be synthesized through various synthetic routes. One common method involves the bromination of 1H-indazole followed by acylation. The process typically includes:
Bromination: 1H-indazole is reacted with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane.
Acylation: The brominated indazole is then subjected to acylation using ethanoyl chloride (acetyl chloride) in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromo-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Formation of 1-(6-substituted-1H-indazol-3-yl)ethanone derivatives.
Oxidation: Formation of 1-(6-bromo-1H-indazol-3-yl)acetic acid.
Reduction: Formation of 1-(6-bromo-1H-indazol-3-yl)ethanol.
Scientific Research Applications
1-(6-Bromo-1H-indazol-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a kinase inhibitor, which can be useful in cancer research.
Medicine: Investigated for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-bromo-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 1-(5-Bromo-1H-indazol-3-yl)ethanone
- 1-(6-Chloro-1H-indazol-3-yl)ethanone
- 1-(6-Fluoro-1H-indazol-3-yl)ethanone
Comparison: 1-(6-Bromo-1H-indazol-3-yl)ethanone is unique due to the presence of the bromine atom at the 6-position, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromo derivative may exhibit different pharmacokinetic properties and binding affinities, making it a distinct candidate for specific therapeutic applications.
Properties
IUPAC Name |
1-(6-bromo-1H-indazol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c1-5(13)9-7-3-2-6(10)4-8(7)11-12-9/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAHWKUKPHEFST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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